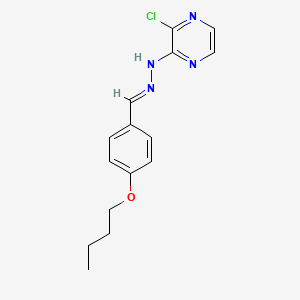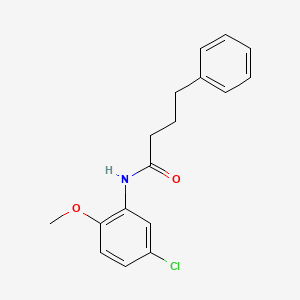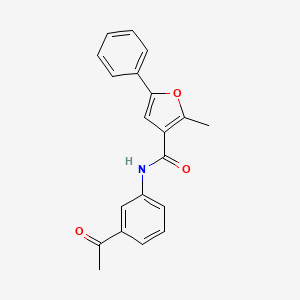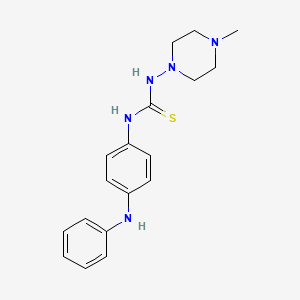
ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate, also known as JNJ-42165279, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia.
作用機序
Ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate acts as a partial agonist at serotonin 1A (5-HT1A) and dopamine D2 receptors. It also acts as a full agonist at serotonin 2A (5-HT2A) receptors. The activation of 5-HT1A receptors has been shown to reduce anxiety and enhance mood, while the activation of 5-HT2A receptors has been shown to enhance cognition and memory. The activation of D2 receptors has been shown to reduce the symptoms of schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of various neurotransmitters, including serotonin, norepinephrine, and dopamine. It has also been shown to enhance the release of these neurotransmitters, which are known to be deficient in patients with depression and anxiety. In addition, this compound has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.
実験室実験の利点と制限
One advantage of using ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate in lab experiments is its selectivity for 5-HT1A, 5-HT2A, and D2 receptors. This allows researchers to study the specific effects of this compound on these receptors without the interference of other receptors. Another advantage is its ability to cross the blood-brain barrier, which allows it to exert its effects on the central nervous system. One limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate. One direction is the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the development of more potent and selective derivatives of this compound. In addition, the investigation of the long-term effects of this compound on neurotransmitter systems and behavior is also an important future direction.
合成法
The synthesis of ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate involves the reaction of 1-naphthylmethylamine with ethyl 4-chloro-1-piperazinecarboxylate in the presence of a base. The resulting product is then purified by column chromatography to obtain the final compound. The yield of the synthesis method is approximately 75%.
科学的研究の応用
Ethyl 4-(1-naphthylmethyl)-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia. In preclinical studies, this compound has been shown to modulate the activity of serotonin and dopamine receptors, which are involved in the regulation of mood, emotion, and cognition. In addition, this compound has been shown to enhance the release of neurotransmitters, such as serotonin, norepinephrine, and dopamine, which are known to be deficient in patients with depression and anxiety.
特性
IUPAC Name |
ethyl 4-(naphthalen-1-ylmethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-2-22-18(21)20-12-10-19(11-13-20)14-16-8-5-7-15-6-3-4-9-17(15)16/h3-9H,2,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZZKXZBYFJSDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-benzyl-4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5693636.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-chlorobenzohydrazide](/img/structure/B5693650.png)
![5-{[(2-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5693656.png)


![N-(4-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5693673.png)
![N'-(2-bromobenzylidene)-1-[(pentamethylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5693689.png)


![N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline](/img/structure/B5693722.png)
![5-[(cyclohexylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693724.png)